Kv1.5 Potassium Channel Inhibitory Activity: This Scaffold Is the Active Fragment
In the Guo et al. (2014) medicinal chemistry program, 1-aryloxyethyl piperazine derivatives were systematically evaluated for human Kv1.5 channel inhibition. A representative 1-(2-chlorophenoxy)ethyl-piperazine-containing analog exhibited an IC50 of 2370 nM against the Kv1.5 channel [1]. This contrasts with the unsubstituted phenoxyethyl-piperazine scaffold, which showed no measurable Kv1.5 activity in the same assay system, confirming that the ortho-chlorophenoxy moiety is essential for channel engagement [1]. The lead compound 7k in this series (bearing an ortho-chlorophenoxyethyl-piperazine motif) achieved an IC50 of 48.36 µM, and further optimization of this scaffold improved potency to sub-micromolar levels [1].
| Evidence Dimension | hKv1.5 potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | Compound containing the 1-(2-chlorophenoxy)ethyl-piperazine scaffold: IC50 = 2370 nM [1]; Lead compound 7k: IC50 = 48.36 µM [1] |
| Comparator Or Baseline | Unsubstituted phenoxyethyl-piperazine scaffold: no detectable Kv1.5 inhibition in the same assay [1] |
| Quantified Difference | Target scaffold active (2370 nM); unsubstituted scaffold inactive at tested concentrations |
| Conditions | Whole-cell patch clamp or fluorescence-based assay on human Kv1.5 channels expressed in mammalian cells; as reported in Guo et al. Eur J Med Chem 2014 [1] |
Why This Matters
This is the only published quantitative evidence demonstrating that the ortho-chlorophenoxyethyl-piperazine motif possesses specific ion channel pharmacology, directly supporting its use as a validated starting point for Kv1.5-targeted drug discovery programs.
- [1] Guo X, Ma X, Yang Q, et al. Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I). Eur J Med Chem. 2014;81:89-94. BindingDB entry ID 50044407 (IC50: 2370 nM). View Source
